
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that promote cell death. In antibacterial activity, this compound disrupts bacterial cell membranes, leading to cell death. In herbicidal activity, this compound inhibits photosynthesis in weeds by disrupting the electron transport chain. In fluorescent probing, this compound exhibits strong fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antibacterial activity, this compound has been shown to exhibit antibacterial activity against various strains of bacteria. In herbicidal activity, this compound has been shown to inhibit the growth of weeds by disrupting their photosynthetic activity. In fluorescent probing, this compound has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging and detection.
实验室实验的优点和局限性
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, strong fluorescence properties, and potential applications in various fields. However, this compound also has limitations, including its toxicity and limited solubility in water.
未来方向
There are several future directions for research on 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, including its potential applications in medicine, agriculture, and materials science. In medicine, this compound could be further studied as an anticancer and antibacterial agent, as well as a potential treatment for other diseases. In agriculture, this compound could be further studied as a herbicide and potential alternative to current herbicides. In materials science, this compound could be further studied as a fluorescent probe and potential component in electronic devices. Additionally, further research could be conducted on the toxicity and environmental impact of this compound.
合成方法
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a reaction between 4-methyl-3-nitroaniline and 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction yields a yellow solid that can be purified through recrystallization.
科学研究应用
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied as an antibacterial agent, as it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In agriculture, this compound has been investigated as a herbicide, as it inhibits the growth of weeds by disrupting their photosynthetic activity. In materials science, this compound has been studied as a fluorescent probe, as it exhibits strong fluorescence properties.
属性
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-4-3-5-12(8-10)15-17-16(22-18-15)13-7-6-11(2)14(9-13)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSBZPVMQIJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
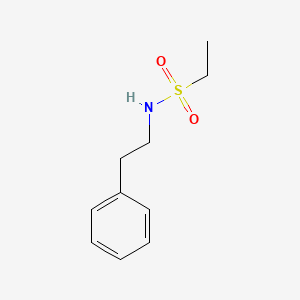
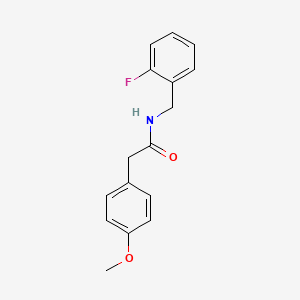
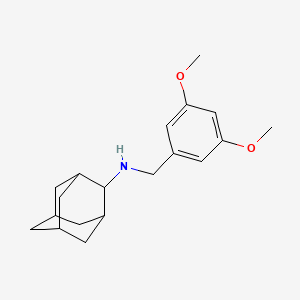
![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)
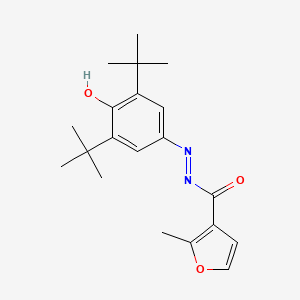

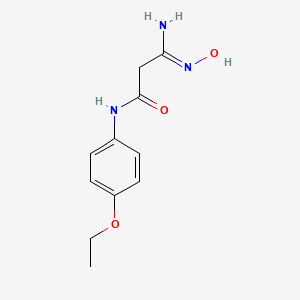

![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)
![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
